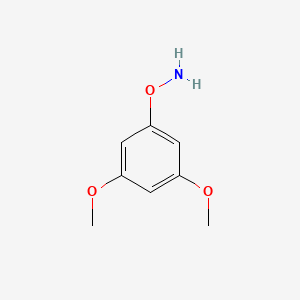

o-(3,5-Dimethoxyphenyl)hydroxylamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

89232-57-5 |

|---|---|

Molecular Formula |

C8H11NO3 |

Molecular Weight |

169.18 g/mol |

IUPAC Name |

O-(3,5-dimethoxyphenyl)hydroxylamine |

InChI |

InChI=1S/C8H11NO3/c1-10-6-3-7(11-2)5-8(4-6)12-9/h3-5H,9H2,1-2H3 |

InChI Key |

JZLAPMRGNCYLCF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)ON)OC |

Origin of Product |

United States |

Synthetic Methodologies for O 3,5 Dimethoxyphenyl Hydroxylamine

Classical Preparative Routes and Their Refinements

The traditional synthesis of aryl hydroxylamines, including the title compound, predominantly relies on a two-step sequence involving the nitration of an aromatic precursor followed by the selective reduction of the nitro group.

Nitration and Reduction Approaches

The journey to o-(3,5-Dimethoxyphenyl)hydroxylamine typically commences with the nitration of 1,3-dimethoxybenzene. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene (B151609) ring, yielding 1,3-dimethoxy-2-nitrobenzene (B1582284) as a primary intermediate. The directing effects of the two methoxy (B1213986) groups favor substitution at the ortho and para positions, with steric hindrance influencing the regioselectivity.

Following nitration, the crucial step is the selective reduction of the nitro group to a hydroxylamine (B1172632). Complete reduction would lead to the corresponding aniline (B41778), hence careful selection of reducing agents and reaction conditions is paramount. A variety of reagents have been explored for this partial reduction. For instance, the reduction of nitroarenes can be achieved using metals like zinc in the presence of an ammonium (B1175870) salt. Catalytic hydrogenation over noble metal catalysts such as platinum or palladium is another widely employed method. The key to success in these reductions is halting the reaction at the hydroxylamine stage, which is an intermediate in the pathway to the amine. mdpi.com

| Starting Material | Reaction | Intermediate | Reaction | Final Product |

| 1,3-Dimethoxybenzene | Nitration | 1,3-Dimethoxy-2-nitrobenzene | Selective Reduction | This compound |

Modifications and Yield Optimization Strategies

Optimizing the yield of this compound from the reduction of 1,3-dimethoxy-2-nitrobenzene involves fine-tuning several reaction parameters. The choice of catalyst, solvent, temperature, and pressure can significantly impact the selectivity of the reduction. For catalytic hydrogenations, the addition of inhibitors or modifiers to the catalyst can prevent over-reduction to the aniline. For example, the use of supported platinum catalysts in the presence of additives like dimethyl sulfoxide (B87167) has been shown to enhance the selectivity for N-aryl hydroxylamines. rsc.org The concentration of the base and the choice of co-catalyst are also critical factors that can influence the selectivity of the hydrogenation process.

Another approach to enhance yield is through catalytic transfer hydrogenation. This method utilizes a hydrogen donor, such as hydrazine (B178648) or formic acid, in the presence of a catalyst, often palladium on carbon. rsc.org This technique can sometimes offer better control over the reduction process compared to using gaseous hydrogen. A patent describes a method for preparing N-phenylhydroxylamine by reacting substituted nitrobenzene (B124822) with hydrazine in the presence of a Raney Nickel catalyst, which could be applicable to the synthesis of the title compound. google.com

| Parameter | Influence on Yield and Selectivity |

| Catalyst | Type and support material affect activity and selectivity. |

| Additives/Inhibitors | Can prevent over-reduction to the corresponding aniline. |

| Solvent | Can influence catalyst activity and substrate solubility. |

| Temperature & Pressure | Affect reaction rate and can impact selectivity. |

| Hydrogen Source | Gaseous hydrogen vs. transfer hydrogenation donor can alter outcomes. |

Advanced and Green Synthetic Protocols

In recent years, the development of more sustainable and efficient synthetic methods has been a major focus in chemical research. This has led to the exploration of advanced protocols for the synthesis of aryl hydroxylamines, including metal-catalyzed reactions, electrosynthesis, photochemical methods, and flow chemistry.

Metal-Catalyzed Hydroxylamine Synthesis

Modern organometallic chemistry offers alternative routes to aryl hydroxylamines that bypass the traditional nitration-reduction sequence. Palladium-catalyzed cross-coupling reactions, for instance, have been developed for the O-arylation of hydroxylamine equivalents with aryl halides or triflates. These methods provide a direct way to form the C–N bond of the aryl hydroxylamine. The use of specific ligands is often crucial for achieving high yields and functional group tolerance in these transformations. organic-chemistry.org While direct application to this compound may not be explicitly documented, the general principles of these metal-catalyzed reactions suggest their potential applicability. Copper-catalyzed N-arylation of hydroxylamines with aryl iodides also represents an efficient method for the synthesis of N-arylhydroxylamines. organic-chemistry.org

Electrosynthesis and Photochemical Methods

Electrochemical methods offer a green alternative to traditional chemical reductions, as they use electrons as the reducing agent, minimizing the need for stoichiometric reagents. The electrochemical reduction of nitroaromatics can be controlled to selectively produce hydroxylamines by carefully adjusting the electrode potential. nih.gov This technique allows for precise control over the reduction process, potentially leading to higher selectivity. The electrochemical synthesis of functionalized arylpyrimidines from aryl halides demonstrates the power of this approach in constructing complex molecules. mdpi.comresearchgate.net

Photochemical methods represent another environmentally benign approach. The selective photoinduced reduction of nitroarenes to N-arylhydroxylamines has been demonstrated using light as the energy source. rsc.orgrsc.org These reactions often proceed under mild conditions and can exhibit high functional group tolerance. For example, a metal-free photochemical transformation of nitroalkanes to hydroxylamines has been developed using a photoredox organocatalyst. nih.gov The photoredox synthesis of arylhydroxylamines from carboxylic acids and nitrosoarenes also presents a novel route. d-nb.inforesearchgate.net

Flow Chemistry Approaches for Scalable Production

Flow chemistry has emerged as a powerful tool for the synthesis of chemical compounds, offering advantages such as improved safety, better heat and mass transfer, and the potential for straightforward scaling up. The continuous flow synthesis of N-arylhydroxylamines via catalytic hydrogenation of nitroarenes has been reported. researchgate.netmdpi.commdpi.com This approach allows for precise control over reaction parameters like temperature, pressure, and residence time, which can lead to improved yields and selectivity. The use of packed-bed reactors with a solid-supported catalyst in a flow system can facilitate catalyst separation and reuse, further enhancing the sustainability of the process. While a specific protocol for this compound in a flow system may not be detailed in the literature, the successful application of this technology to a range of other aryl hydroxylamines suggests its feasibility. researchgate.netmdpi.com

Analytical Techniques for Purity Assessment in Synthetic Research

The verification of purity for a synthesized compound like this compound is a critical step in chemical research. A variety of analytical techniques are employed to confirm the identity and assess the purity of the final product, ensuring that it is free from starting materials, intermediates, and byproducts.

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment. For hydroxylamine derivatives, which may lack a strong chromophore, derivatization is often employed to enhance UV detection. A reversed-phase HPLC method, following derivatization, can provide detailed information about the purity of the sample. The operational parameters for such an analysis are outlined in the table below.

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specified wavelength post-derivatization |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals corresponding to aromatic protons, methoxy protons, and hydroxylamine protons. Aromatic protons would likely appear as distinct singlets or doublets in the aromatic region. Methoxy protons would be a sharp singlet around 3.7-3.8 ppm. |

| ¹³C NMR | Distinct signals for each carbon atom in the molecule, including the two methoxy carbons, and the six aromatic carbons, with chemical shifts influenced by their electronic environment. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (C₈H₁₁NO₃), which would be approximately 169.07 g/mol. Fragmentation patterns would provide further structural information. |

Based on a comprehensive search of available scientific literature, there is a notable lack of specific research data and detailed mechanistic investigations for the chemical compound “this compound.” The name itself is ambiguous, potentially referring to N-(ortho-substituted-phenyl)hydroxylamine or, more likely, this compound, where the 'o-' would be a typo for 'O-'. Even with searches for the more plausible "this compound," specific experimental studies detailing its reactivity pathways and role in intermolecular coupling reactions could not be located.

General principles of organic chemistry allow for predictions about the reactivity of the hydroxylamine functional group. A compound like this would be expected to exhibit nucleophilic character at the nitrogen atom and could be transformed into an electrophilic aminating agent. It would also likely react with carbonyl compounds to form oximes. However, providing a detailed article as per the requested outline requires specific experimental data, such as reaction conditions, yields, and mechanistic insights derived from published research.

Without such specific data for "this compound," it is not possible to generate a scientifically accurate and thorough article that adheres strictly to the provided outline and focuses solely on this compound. Constructing the requested content would involve speculation based on the reactivity of other, different hydroxylamine derivatives, which would not meet the required standards of accuracy and specificity. Therefore, the requested article cannot be generated at this time.

Reactivity and Mechanistic Investigations of O 3,5 Dimethoxyphenyl Hydroxylamine

Intramolecular Cyclization Pathways

The presence of a hydroxylamine (B1172632) moiety ortho to a substituted phenyl ring in o-(3,5-Dimethoxyphenyl)hydroxylamine provides a scaffold ripe for intramolecular cyclization, leading to the formation of various nitrogen-containing heterocyclic systems.

Formation of Nitrogen-Containing Heterocycles

Ortho-substituted arylhydroxylamines are known precursors for the synthesis of a variety of nitrogen-containing heterocycles. nih.govrsc.org The specific heterocycle formed is often dependent on the reaction conditions, such as the presence of an acid or base catalyst, and the nature of the ortho-substituent. In the case of this compound, the hydroxylamine group can act as a nucleophile, attacking an electrophilic site on the aromatic ring or a substituent, leading to cyclization. For instance, under acidic conditions, protonation of the hydroxylamine could facilitate a nucleophilic attack on the aromatic ring, potentially leading to the formation of benzoxazole (B165842) or related heterocyclic structures, although this would involve displacement of a methoxy (B1213986) group, which is generally not a facile process. A more plausible pathway could involve prior modification of the aromatic ring or the presence of other reactive groups.

Cascade Reactions Initiated by this compound

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction is the substrate for the next. The reactivity of the hydroxylamine group in this compound could initiate such a cascade. For example, an initial intramolecular cyclization could be followed by a rearrangement or a subsequent intermolecular reaction. The specific nature of these cascade reactions would be highly dependent on the reaction partners and conditions. Research on other ortho-substituted aryl compounds has demonstrated the utility of cascade reactions in the efficient synthesis of complex polycyclic molecules. rsc.orgresearchgate.net

Elucidation of Reaction Mechanisms

Understanding the detailed reaction mechanisms of transformations involving this compound is crucial for optimizing reaction conditions and controlling product selectivity. A combination of spectroscopic, kinetic, and computational methods is typically employed for this purpose.

Spectroscopic and Spectrometric Probing of Transient Intermediates

Many reactions involving hydroxylamines proceed through short-lived, transient intermediates. Spectroscopic techniques such as UV-Vis, NMR, and IR spectroscopy can be employed to detect and characterize these species. orientjchem.orgscispace.com For instance, in-situ NMR spectroscopy can provide structural information about intermediates present in the reaction mixture. Mass spectrometry, particularly when coupled with techniques like electrospray ionization (ESI-MS), is a powerful tool for detecting and identifying reaction intermediates and products. researchgate.net By monitoring the reaction progress over time, it is possible to gain insights into the reaction pathway.

Table 1: Spectroscopic Techniques for Intermediate Probing

| Technique | Information Gained |

| UV-Vis Spectroscopy | Detection of chromophoric intermediates. |

| NMR Spectroscopy | Structural elucidation of intermediates. |

| IR Spectroscopy | Identification of functional groups in intermediates. |

| Mass Spectrometry | Determination of the mass-to-charge ratio of intermediates and products. |

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-limiting step of a reaction and for probing the structure of the transition state. wikipedia.orglibretexts.org This is achieved by replacing an atom at a specific position in the reactant with one of its heavier isotopes (e.g., replacing hydrogen with deuterium) and measuring the effect on the reaction rate. A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. nih.gov A secondary KIE can provide information about changes in hybridization at the labeled position during the reaction. nih.gov For reactions involving this compound, KIE studies could be designed to elucidate the mechanism of cyclization or other transformations.

Table 2: Representative Kinetic Isotope Effect Data for C-H Bond Activation

| Reaction Type | Substrate | kH/kD | Interpretation | Reference |

| Hydroxylation | (S,S)-2-(p-trifluoromethylphenyl)cyclopropylmethane | 9.8 | C-H bond cleavage is the rate-determining step. | nih.gov |

| Reductive Elimination | [H2Si(C5H4)2]W(Me)H | 1.05 | Small normal KIE for reductive coupling. | rutgers.edu |

Note: The data in this table are from studies on different systems and are presented for illustrative purposes.

Computational Mechanistic Studies

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. rsc.orgrsc.org By modeling the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate activation energies. researchgate.net These calculations can provide detailed insights into the reaction pathway that may be difficult to obtain experimentally. For this compound, computational studies could be used to explore different possible cyclization pathways, to predict the structures of intermediates and transition states, and to rationalize experimentally observed product distributions.

Table 3: Common Computational Methods in Mechanistic Studies

| Method | Application |

| Density Functional Theory (DFT) | Calculation of reaction energies and activation barriers. |

| Ab initio methods | High-accuracy calculations for smaller systems. |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of molecules over time. |

Applications of O 3,5 Dimethoxyphenyl Hydroxylamine in Complex Organic Synthesis

Synthesis of Advanced Aromatic Amine Scaffolds

O-arylhydroxylamines are pivotal intermediates for constructing substituted aromatic amines, which are fundamental building blocks in pharmaceuticals, agrochemicals, and materials science. The inherent reactivity of the hydroxylamine (B1172632) moiety allows for strategic introduction of amino groups onto aromatic rings.

The synthesis of aminophenols from arylhydroxylamines is a classic transformation, most notably through the Bamberger rearrangement. In this acid-catalyzed reaction, an N-phenylhydroxylamine derivative rearranges to form a p-aminophenol. Although the para-product is typically major, the ortho-isomer, in this case, o-aminophenol, can also be formed.

The general mechanism involves the protonation of the hydroxylamine oxygen, followed by the loss of water to generate a nitrenium ion intermediate. This electrophilic species is then attacked by a nucleophile, which is typically water in the reaction medium. While the primary product of the Bamberger rearrangement of phenylhydroxylamine is p-aminophenol, the formation of o-aminophenol is a known side reaction. The reaction of phenylhydroxylamine with a highly dissociated acid can be heated to facilitate this rearrangement. google.com The preparation of o-aminophenol can also be achieved through the hydrogenation reduction of nitrobenzene (B124822) to phenylhydroxylamine, followed by an acid-catalyzed transposition. google.com

| Reaction | Substrate | Reagents | Product Type |

| Bamberger Rearrangement | Arylhydroxylamine | Strong Acid (e.g., H₂SO₄) | Substituted Aminophenol |

This interactive data table summarizes the general parameters for the synthesis of substituted aminophenols via the Bamberger rearrangement.

Hydroxylamine and its derivatives can serve as a direct source of the amino group for the amination of aromatic rings. This approach circumvents the conventional multi-step process of nitration followed by reduction. Research has demonstrated that aniline (B41778) can be formed in a single step from benzene (B151609) using hydroxylamine hydrochloride in the presence of a vanadate (B1173111) catalyst and an iron oxide co-catalyst. mdpi.com This method proceeds via an electrophilic pathway, offering a direct route to C-N bond formation. mdpi.com

By applying this logic, o-(3,5-Dimethoxyphenyl)hydroxylamine could theoretically be used to introduce a substituted amino group onto various aromatic and heteroaromatic systems, providing a direct pathway to polysubstituted anilines. The electronic properties of the substrate would influence the regioselectivity of the amination.

| Reaction | Aromatic Substrate | Aminating Agent | Catalyst System | Product Type |

| Direct Amination | Benzene | Hydroxylamine HCl | Vanadate / Iron Oxide | Aniline |

| Direct Amination | Substituted Arene | O-Arylhydroxylamine | Transition Metal Catalyst | Polysubstituted Aniline |

This interactive data table outlines the components for the direct synthesis of anilines.

Construction of Nitrogen-Containing Heterocyclic Systems

The unique reactivity of the N-O bond in hydroxylamine derivatives makes them powerful tools for constructing a variety of nitrogen-containing heterocycles, which form the core of many biologically active molecules.

Benzofurans: The synthesis of benzofurans from O-arylhydroxylamines is a well-documented and efficient process. The reaction of an O-arylhydroxylamine hydrochloride with a ketone (either cyclic or acyclic) in the presence of an acid catalyst like methanesulfonic acid leads directly to the corresponding benzofuran (B130515). organic-chemistry.orgorganic-chemistry.org This transformation proceeds through a one-pot sequence involving condensation, a rjptonline.orgrjptonline.org-sigmatropic rearrangement, cyclization, and the elimination of ammonia. organic-chemistry.org This method is advantageous as it avoids the need for isolating intermediate oxime ethers. organic-chemistry.org Given this established methodology, this compound would be an excellent candidate for the synthesis of dimethoxy-substituted benzofurans.

Indoles: While direct synthesis of indoles from O-arylhydroxylamines is less common, analogous pathways can be envisioned. The Fischer indole (B1671886) synthesis, a cornerstone of indole chemistry, involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. Conceptually, intermediates derived from this compound could participate in similar cyclization reactions. For instance, aza-sigmatropic rearrangements of enamines or related species derived from the hydroxylamine could provide a pathway to the indole core.

| Heterocycle | Precursors | Key Reaction Step | Conditions |

| Benzofuran | O-Arylhydroxylamine, Ketone | rjptonline.orgrjptonline.org-Sigmatropic Rearrangement | Acid Catalyst (e.g., MsOH) |

| Indole | Arylhydrazine, Aldehyde/Ketone | Fischer Cyclization | Acid Catalyst |

This interactive data table compares the synthesis of benzofuran and indole derivatives.

Isoquinolines: Hydroxylamine is a key reagent in modern isoquinoline (B145761) synthesis. An efficient one-pot, three-component reaction of an aryl ketone, hydroxylamine, and an internal alkyne can produce multisubstituted isoquinolines. organic-chemistry.org This process involves the in situ formation of an oxime from the ketone and hydroxylamine, which then undergoes a rhodium(III)-catalyzed C-H bond activation and subsequent annulation with the alkyne. organic-chemistry.org The dimethoxy-substituted phenyl moiety of this compound would be incorporated into the final isoquinoline structure, providing a direct route to valuable isoquinoline alkaloids and their analogues. For example, 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline (B181575) is a known precursor for more complex isoquinoline synthesis. mdpi.com

Quinolines: The synthesis of quinolines often relies on precursors containing an aniline moiety. Since this compound can be a precursor to substituted anilines and aminophenols (as described in section 4.1), it serves as an indirect source for quinoline (B57606) synthesis. For example, the Friedländer annulation, which condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, could utilize an aminobenzaldehyde derived from the hydroxylamine precursor.

| Heterocycle | Starting Materials | Catalyst/Reagents | Key Features |

| Isoquinoline | Aryl Ketone, Hydroxylamine, Alkyne | Rhodium(III) Catalyst | One-pot, three-component, C-H activation |

| Quinoline | o-Aminoaryl Aldehyde/Ketone, Methylene compound | Acid or Base Catalyst | Friedländer Annulation |

This interactive data table summarizes synthetic strategies for quinolines and isoquinolines.

Oxadiazoles: Hydroxylamine hydrochloride is a fundamental reagent for the synthesis of 1,2,4-oxadiazoles. The common route involves the reaction of a nitrile with hydroxylamine to form an amidoxime (B1450833) intermediate. researchgate.net This amidoxime is then acylated and cyclized, often via dehydration, to yield the 3,5-disubstituted 1,2,4-oxadiazole (B8745197) ring. researchgate.net This robust methodology allows for diverse substitution patterns on the final heterocyclic product.

Triazoles: The synthesis of 1,2,4-triazoles typically involves the reaction of hydrazines with various reagents. While hydroxylamine is not a direct precursor, its chemical functionalities can be transformed into intermediates suitable for triazole synthesis. For instance, amidoximes derived from hydroxylamine can be further elaborated into precursors for different azole systems. The synthesis of 1,2,3-triazoles is famously achieved via the cycloaddition of azides with alkynes. nih.gov

| Azole Ring | Key Precursor from Hydroxylamine | Other Reagents | General Method |

| 1,2,4-Oxadiazole | Amidoxime | Nitrile, Acylating Agent | Acylation and Cyclodehydration |

| 1,2,4-Triazole | (Indirectly) | Hydrazine (B178648) derivatives, Carboxylic acids | Cyclocondensation |

| 1,2,3-Triazole | (Indirectly) | Azide, Alkyne | Huisgen Cycloaddition |

This interactive data table outlines the synthesis of common azole heterocycles.

Strategic Application in the Total Synthesis of Complex Molecules

While direct applications of this compound in the total synthesis of complex natural products are not extensively documented in publicly available scientific literature, the reactivity of the hydroxylamine functionality, particularly in aryl-substituted derivatives, provides a basis for its potential strategic use. The dimethoxyphenyl substituent offers unique electronic and steric properties that can be exploited in various synthetic transformations.

The o-aminoaryl moiety is a common structural feature in a wide range of biologically active natural products and pharmaceutical agents. The synthesis of this structural motif often relies on the reduction of a corresponding nitroaromatic precursor, a transformation that can be sensitive to other functional groups within a complex molecule.

O-Aryl hydroxylamines, in principle, offer an alternative pathway to access o-aminoaryl structures. Although specific examples detailing the use of this compound for this purpose are scarce, related O-(diaminophenyl)-substituted ketoximes have been shown to undergo acid-catalyzed cyclization to yield 6-amino-4-hydroxyindoles. This transformation highlights the potential of appropriately substituted aryl hydroxylamines to serve as precursors for complex heterocyclic systems containing the o-aminoaryl functionality. The 3,5-dimethoxy substitution pattern on the phenyl ring of this compound would be expected to influence the regioselectivity of such cyclization reactions, potentially providing access to novel substitution patterns on the resulting heterocyclic core.

Table 1: Potential Reactions for o-Aminoaryl Moiety Incorporation

| Precursor Type | Reaction | Product Moiety | Potential Advantage |

| o-Nitroaryl Compound | Reduction (e.g., H₂, Pd/C; Fe, HCl) | o-Aminoaryl | Well-established, high-yielding |

| O-Aryl Hydroxylamine Derivative | Cyclization/Rearrangement | Substituted o-Aminoaryl Heterocycle | Milder conditions, alternative selectivity |

The application of this compound as a chiral auxiliary or a reagent in stereoselective reactions is an area that remains to be explored in depth. Generally, hydroxylamine derivatives can be utilized in stereoselective processes in several ways. For instance, they can be employed to form chiral nitrones, which then undergo stereoselective cycloaddition reactions.

While no specific case studies involving this compound are readily available, the principles of stereoselective synthesis using related hydroxylamines can be considered. The steric bulk and electronic nature of the 3,5-dimethoxyphenyl group could influence the facial selectivity of reactions involving a transiently formed prochiral center, thereby directing the stereochemical outcome.

Table 2: General Strategies for Stereoselective Synthesis with Hydroxylamine Derivatives

| Strategy | Intermediate | Reaction Type | Stereochemical Control |

| Chiral Nitrone Formation | Chiral Nitrone | 1,3-Dipolar Cycloaddition | Diastereoselective addition to alkenes |

| Asymmetric Amination | Chiral Aminating Agent | Electrophilic Amination | Enantioselective formation of C-N bonds |

Development of Novel Linkers and Reagents for Chemical Biology Research

Chemical biology relies on the design and synthesis of molecular tools to probe and manipulate biological systems. Hydroxylamine derivatives have emerged as valuable precursors for the development of linkers and bioconjugation reagents. The hydroxylamine functionality can react with carbonyl compounds to form stable oxime ethers, a reaction widely used in bioconjugation.

The structure of this compound, featuring a reactive hydroxylamine group and a functionalizable aromatic ring, makes it a plausible candidate for the development of novel linkers. The methoxy (B1213986) groups could be demethylated to provide phenolic hydroxyls, which can then be further functionalized to attach fluorophores, affinity tags, or other reporter molecules.

Table 3: Potential Functionalization of this compound for Chemical Biology

| Modification | Functional Group Introduced | Potential Application |

| Demethylation | Phenolic Hydroxyls | Attachment of reporter groups |

| Electrophilic Aromatic Substitution | Halogen, Nitro, etc. | Further synthetic elaboration |

| Coupling to Spacers | Amide, Ester, etc. | Creation of bifunctional linkers |

Derivatization and Analog Development of O 3,5 Dimethoxyphenyl Hydroxylamine

Chemical Modifications of the Hydroxylamine (B1172632) Functionality

The reactivity of the hydroxylamine group allows for a variety of chemical transformations, primarily targeting the nitrogen and oxygen atoms. These modifications are instrumental in creating a diverse range of derivatives.

N-Alkylation and Acylation Strategies

N-alkylation and N-acylation of o-aryl hydroxylamines, including o-(3,5-Dimethoxyphenyl)hydroxylamine, are fundamental strategies for introducing a wide array of substituents.

N-Alkylation: The nitrogen atom of the hydroxylamine can be alkylated using various alkylating agents. Direct alkylation of hydroxylamine itself can lead to a mixture of N- and O-alkylated products. However, N-monoalkylated derivatives can be selectively obtained under controlled conditions, particularly with bulky alkyl halides. For instance, the reaction with trityl chloride in the presence of a base like triethylamine (B128534) can yield N-tritylhydroxylamines. Reductive amination of O-monosubstituted hydroxylamines represents a powerful alternative for synthesizing N,O-disubstituted hydroxylamines. nih.gov

N-Acylation: The acylation of the nitrogen atom is a common method to introduce carbonyl-containing functional groups. Acyl chlorides and anhydrides are frequently employed as acylating agents. These reactions are typically performed in the presence of a base to neutralize the acid byproduct. The resulting N-acyl derivatives, or hydroxamic acids, are an important class of compounds with diverse applications.

| Reagent Type | General Product | Notes |

| Alkyl Halide (R-X) | N-Alkyl-o-(3,5-dimethoxyphenyl)hydroxylamine | Reaction conditions influence selectivity between N- and O-alkylation. |

| Acyl Chloride (RCOCl) | N-Acyl-o-(3,5-dimethoxyphenyl)hydroxylamine | Typically requires a base to proceed efficiently. |

| Carboxylic Anhydride ((RCO)₂O) | N-Acyl-o-(3,5-dimethoxyphenyl)hydroxylamine | Often used for acetylation. |

Preparation of N-Oxides and Related Oxidized Species

The oxidation of the nitrogen atom in hydroxylamines leads to the formation of N-oxides and other oxidized species like nitrones. These transformations open avenues to further functionalization and the synthesis of novel heterocyclic systems.

The oxidation of secondary amines to nitrones is a well-established transformation, and similar principles can be applied to N-substituted this compound derivatives. chem-station.com Various oxidizing agents can be employed for this purpose, with the choice of reagent depending on the specific substrate and desired product. For instance, tertiary amines are readily oxidized to their corresponding N-oxides. chem-station.com The oxidation of heterocyclic amines often requires stronger oxidizing agents. chem-station.com

Functionalization of the Dimethoxyphenyl Ring System

The dimethoxyphenyl ring of this compound is amenable to functionalization through several modern synthetic methodologies, allowing for the introduction of a wide range of substituents at specific positions.

Directed ortho-Metalation and Electrophilic Aromatic Substitution

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgchem-station.com The methoxy (B1213986) groups present in the 3,5-dimethoxyphenyl ring are effective directing groups for this reaction. wikipedia.org In the presence of a strong base, such as an organolithium reagent, a proton ortho to one of the methoxy groups can be abstracted, generating a lithiated intermediate. This intermediate can then react with various electrophiles to introduce a substituent at the C2 or C6 position. The interaction between the lithium and the electron-rich directing group favors lithiation at the ortho position. chem-station.com

This method provides a high degree of regiocontrol, which is often difficult to achieve through classical electrophilic aromatic substitution reactions where a mixture of ortho and para products might be expected.

Palladium-Catalyzed Cross-Coupling on the Aryl Moiety

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov To utilize this methodology for the functionalization of the dimethoxyphenyl ring, a halogen atom (e.g., bromine or iodine) is typically introduced onto the aromatic ring first. This can be achieved through electrophilic halogenation. The resulting aryl halide can then participate in a variety of palladium-catalyzed cross-coupling reactions.

Common cross-coupling reactions applicable in this context include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. nih.gov

Heck Reaction: Reaction with alkenes to form C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

These reactions offer a versatile platform for introducing a wide range of functional groups onto the dimethoxyphenyl ring, enabling the synthesis of a vast library of analogs.

| Reaction Type | Coupling Partner | Bond Formed | Catalyst System (Typical) |

| Suzuki-Miyaura | Boronic Acid/Ester | C-C | Pd catalyst, phosphine (B1218219) ligand, base |

| Buchwald-Hartwig | Amine | C-N | Pd catalyst, phosphine ligand, base |

| Heck | Alkene | C-C | Pd catalyst, base |

| Sonogashira | Alkyne | C-C | Pd/Cu catalyst, base |

Synthesis of Structurally Related o-Aryl Hydroxylamine Analogs

The synthesis of structurally related o-aryl hydroxylamine analogs often involves the construction of the C-O-N linkage. Palladium-catalyzed O-arylation of hydroxylamine equivalents has emerged as a powerful method for this purpose. nih.gov For example, ethyl acetohydroximate can be used as a hydroxylamine equivalent in a palladium-catalyzed cross-coupling reaction with various aryl halides. nih.gov This approach allows for the synthesis of a broad range of O-arylhydroxylamines that might be difficult to prepare using traditional methods. nih.gov

Another strategy involves the N-arylation of hydroxylamines. Copper-catalyzed N-arylation of functionalized hydroxylamines with aryl iodides provides a route to N-aryl hydroxylamine derivatives. organic-chemistry.org Furthermore, the selective hydrogenation of nitroaromatics using supported platinum catalysts can yield N-aryl hydroxylamines.

Variation of Aromatic Substituents for Tuned Reactivity

No studies were found that systematically varied the substituents on the 3 and 5 positions of the phenyl ring of this compound to investigate the effects on its reactivity. Data tables comparing reaction rates or yields with different electron-donating or electron-withdrawing groups on this specific scaffold are not available in the public domain based on the conducted searches.

Exploration of Heterocyclic o-Hydroxylamine Scaffolds

There is no specific information on the use of this compound as a precursor for the synthesis of heterocyclic scaffolds. While the synthesis of heterocyclic compounds from various hydroxylamine derivatives is a known area of research, no publications were identified that utilize this particular starting material.

A table of compound names mentioned in the planned article cannot be generated as no specific derivatives or heterocyclic scaffolds related to this compound were found.

Catalytic Roles and Applications of O 3,5 Dimethoxyphenyl Hydroxylamine Derivatives

Ligand Design and Coordination Chemistry for Metal Catalysis

The design of effective ligands is paramount to the development of novel metal catalysts. The structure of o-(3,5-Dimethoxyphenyl)hydroxylamine provides a valuable scaffold for creating ligands with tunable properties. The hydroxylamine (B1172632) moiety offers a primary coordination site for metal ions, while the dimethoxyphenyl group allows for steric and electronic modifications that can significantly influence the catalytic activity and selectivity of the resulting metal complexes.

The nitrogen and oxygen atoms of the hydroxylamine group can act as a bidentate ligand, forming stable chelate rings with a variety of transition metals. The steric bulk imparted by the 3,5-dimethoxyphenyl substituent can create a specific coordination environment around the metal center, which is crucial for controlling substrate access and influencing the stereochemical outcome of a reaction. Furthermore, the electron-donating nature of the two methoxy (B1213986) groups on the phenyl ring can increase the electron density on the coordinating atoms, thereby modulating the redox properties of the metal center.

Recent research has highlighted the importance of bulky, electron-rich ligands in enhancing the efficacy of palladium-catalyzed cross-coupling reactions. By analogy, ligands derived from this compound could be particularly effective in such transformations. The design of P,N-ligands, incorporating a phosphine (B1218219) group in addition to the hydroxylamine nitrogen, is a well-established strategy for creating robust catalysts for a range of reactions, including asymmetric hydrogenation.

The coordination chemistry of these ligands is a critical area of study. The formation of well-defined metal complexes is a prerequisite for their application in catalysis. Characterization of these complexes using techniques such as X-ray crystallography and spectroscopy provides valuable insights into their geometry and electronic structure, which are essential for understanding their reactivity and for the rational design of improved catalysts.

| Metal Center | Potential Ligand Derivative | Coordination Mode | Potential Catalytic Application |

|---|---|---|---|

| Palladium (Pd) | N-Aryl-o-(3,5-Dimethoxyphenyl)hydroxylamine | Monodentate (N-coordination) | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) |

| Rhodium (Rh) | N-Acyl-o-(3,5-Dimethoxyphenyl)hydroxylamine | Bidentate (N,O-chelation) | Hydroformylation, hydrogenation |

| Copper (Cu) | This compound | Monodentate or Bidentate | Atom transfer radical polymerization (ATRP), Click chemistry |

| Iridium (Ir) | Chiral phosphine-o-(3,5-Dimethoxyphenyl)hydroxylamine | Bidentate (P,N-chelation) | Asymmetric hydrogenation |

Participation in Metal-Catalyzed Transformations

Hydroxylamine derivatives have been shown to be versatile participants in a variety of metal-catalyzed reactions. researchgate.netorganic-chemistry.org They can act as nucleophiles, oxidants, or precursors to reactive nitrene intermediates. The specific role of an this compound derivative would be dictated by the reaction conditions and the nature of the metal catalyst employed.

In the context of nitrene transfer reactions, hydroxylamine derivatives are valuable precursors. rsc.org Transition metal catalysts can activate the N-O bond, leading to the formation of a metal-nitrenoid species. This highly reactive intermediate can then undergo a variety of transformations, including C-H amination, aziridination of olefins, and amidation reactions. The electronic properties of the 3,5-dimethoxyphenyl group could influence the reactivity and selectivity of the nitrene transfer process.

Furthermore, the oxygen atom of hydroxylamines bearing an N-electron-withdrawing group can act as a potent nucleophile in transition-metal-catalyzed allylic substitution reactions. organic-chemistry.org This reactivity allows for the formation of new C-O bonds and the synthesis of complex organic molecules. The steric and electronic profile of the this compound core could be exploited to control the regioselectivity and stereoselectivity of such transformations.

| Reaction Type | Metal Catalyst | Role of Hydroxylamine Derivative | Potential Product |

|---|---|---|---|

| C-H Amination | Rh, Ru, Fe | Nitrene Precursor | Amines |

| Aziridination | Cu, Ag, Fe | Nitrene Precursor | Aziridines |

| Allylic Substitution | Pd, Ir | Oxygen Nucleophile | Allylic hydroxylamines |

| Reductive Coupling | Ti, Sm | Oxidant | Imines |

Exploration of Organocatalytic Properties of Derivatives

The field of organocatalysis, which utilizes small organic molecules as catalysts, has grown exponentially in recent years. While the primary focus for this compound has been in metal catalysis, its derivatives also possess features that suggest potential as organocatalysts. The presence of both a Lewis basic nitrogen atom and a potentially acidic N-H proton could allow these molecules to act as bifunctional catalysts.

For instance, chiral derivatives of this compound could be designed to catalyze asymmetric reactions. The introduction of a stereocenter, either on the aryl group or on the nitrogen atom, could create a chiral environment that directs the stereochemical outcome of a reaction. Such catalysts could potentially be employed in reactions like aldol (B89426) additions, Michael additions, or Mannich reactions.

The hydroxylamine moiety itself can participate in catalytic cycles. For example, it could act as a proton shuttle or engage in hydrogen bonding interactions to activate substrates. The dimethoxyphenyl group, with its specific steric and electronic properties, would play a crucial role in defining the catalyst's pocket and influencing its interaction with the substrates.

While the exploration of the organocatalytic properties of this compound derivatives is still in its nascent stages, the fundamental principles of organocatalysis suggest that this is a promising area for future research. The development of metal-free catalytic systems is a key goal in sustainable chemistry, and these compounds offer an intriguing platform for the design of new and effective organocatalysts.

Theoretical and Computational Chemistry Studies of O 3,5 Dimethoxyphenyl Hydroxylamine

Electronic Structure and Reactivity Predictions

Computational analysis would provide fundamental insights into the electronic nature of o-(3,5-Dimethoxyphenyl)hydroxylamine, which is crucial for understanding its reactivity.

Frontier Molecular Orbital (FMO) Analysis

FMO theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For this compound, a computational study would calculate the energies of these orbitals and map their spatial distribution.

A hypothetical data table for FMO analysis might look like this:

| Molecular Orbital | Energy (eV) | Description of Spatial Distribution |

| HOMO | (Calculated Value) | Expected to be localized on the hydroxylamine (B1172632) moiety and the electron-rich dimethoxyphenyl ring. |

| LUMO | (Calculated Value) | Expected to be distributed over the aromatic ring and the N-O bond. |

| HOMO-LUMO Gap | (Calculated Value) | A smaller gap would suggest higher reactivity. |

The distribution of the HOMO would indicate the most likely sites for electrophilic attack, while the LUMO distribution would highlight the probable sites for nucleophilic attack.

Charge Distribution and Electrostatic Potential Mapping

Understanding the distribution of electron density within the molecule is essential for predicting its interactions with other chemical species. Computational methods can calculate the partial atomic charges on each atom and generate an electrostatic potential (ESP) map.

The ESP map would visually represent the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions of the molecule. For this compound, it is anticipated that the oxygen and nitrogen atoms of the hydroxylamine group and the oxygen atoms of the methoxy (B1213986) groups would exhibit negative electrostatic potential, making them potential sites for hydrogen bonding and interaction with electrophiles.

Computational Modeling of Reaction Pathways

Computational modeling can be employed to investigate the mechanisms of reactions involving this compound, providing a level of detail that is often inaccessible through experimental methods alone.

Transition State Characterization

For any proposed reaction involving this compound, computational chemists can locate and characterize the transition state (TS)—the highest energy point along the reaction coordinate. This involves calculating the geometry of the TS and confirming its nature by frequency analysis (a single imaginary frequency). The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes.

Energy Profiles and Rate Constant Predictions

By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. This profile provides the activation energy, which is crucial for predicting the reaction rate.

A hypothetical table for a reaction pathway might include:

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | (Calculated Value) |

| Products | (Calculated Value) |

From the activation energy, it is theoretically possible to predict the rate constant of the reaction using transition state theory.

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure of a molecule can significantly influence its properties and reactivity. This compound has several rotatable bonds, leading to different possible conformations.

A conformational analysis would involve systematically rotating these bonds and calculating the relative energy of each resulting conformation. This would identify the most stable (lowest energy) conformer(s) of the molecule. The results of such a study would be presented as a potential energy surface, showing the energy as a function of the torsion angles of the key rotatable bonds. Understanding the preferred conformation is essential for predicting how the molecule will interact with other molecules, such as in a biological system or a catalytic reaction.

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Efficient Synthetic Routes for the Compound

The pursuit of green and efficient chemical syntheses is a paramount goal in modern chemistry. For o-(3,S-Dimethoxyphenyl)hydroxylamine, future research will likely focus on moving beyond traditional methods towards more sustainable alternatives.

Current efficient methods for synthesizing o-aryl hydroxylamines often involve palladium-catalyzed O-arylation of hydroxylamine (B1172632) equivalents. These methods offer significant advantages over older copper-based systems, providing shorter reaction times and a broader substrate scope. nih.goveurekalert.orgnih.gov A key area of development will be the design of catalysts that are more economical and environmentally benign, potentially utilizing earth-abundant metals.

Another promising frontier is the adoption of electrochemical methods. Green electrosynthesis of hydroxylamines from starting materials like oximes or even nitric oxide presents a compelling sustainable pathway, as it can be powered by renewable energy and may reduce the need for harsh chemical reagents. umn.edu Similarly, the selective hydrogenation of the corresponding nitroaromatic precursor, 3,5-dimethoxynitrobenzene, using supported platinum catalysts in the presence of modifiers, represents a green chemistry approach that operates under mild conditions. rsc.org

Furthermore, innovative techniques such as plasma-electrochemical cascade pathways (PECP) are emerging for the synthesis of the parent hydroxylamine from simple feedstocks like air and water. Adapting such technologies for the direct synthesis of arylated derivatives like o-(3,5-Dimethoxyphenyl)hydroxylamine could revolutionize its production. The integration of these synthetic strategies into continuous flow reactors also offers a pathway to more efficient, scalable, and safer manufacturing processes.

Exploration of Novel Reaction Pathways and Unprecedented Reactivity Patterns

The unique N-O bond within the o-aryl hydroxylamine core of this compound is a source of diverse reactivity that is yet to be fully harnessed. Future research is expected to uncover novel reaction pathways and unprecedented chemical transformations.

One area of exploration is the use of this compound in cascade reactions. Acid-promoted cascade reactions of related O-aryl hydroxylamines have been shown to lead to complex molecular architectures. Investigating the behavior of this compound under various catalytic conditions could unveil new, efficient routes to valuable heterocyclic structures.

A significant body of research has focused on umich.eduumich.edu-sigmatropic rearrangements of O-aryl hydroxylamine derivatives. These rearrangements, which are facilitated by the weak N-O bond, have been successfully employed in the synthesis of important heterocyclic scaffolds such as benzofurans and tetrahydroquinolines. nih.govchemrxiv.orgrsc.org Future work will likely expand the scope of these rearrangements, using the 3,5-dimethoxy substitution pattern to influence reactivity and selectivity, thereby providing access to novel and complex functional molecules.

The reactivity of the N-O bond can also be exploited in transition-metal-catalyzed reactions. For instance, palladium and iridium catalysts have been used to achieve allylic substitutions with hydroxylamine derivatives. eurekalert.org Exploring the coordination chemistry of this compound with a wider range of transition metals could lead to the discovery of entirely new catalytic transformations. The inherent ambident nucleophilicity of the hydroxylamine moiety, where either the nitrogen or the oxygen atom can act as the nucleophile, presents further opportunities for controlling reaction outcomes and designing novel synthetic methodologies.

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The integration of chemical synthesis with automated and high-throughput platforms is accelerating the pace of discovery in chemical and materials science. This compound is well-suited for incorporation into these modern workflows.

Continuous flow chemistry is a powerful tool for the automated and efficient synthesis of molecules. The synthesis of N-arylhydroxylamines has been successfully demonstrated in flow reactors, which offer precise control over reaction parameters, enhanced safety, and ease of scalability. umn.edu Future research will likely focus on developing robust, multi-step flow syntheses that start from simple precursors and lead to this compound and its derivatives in a fully automated fashion.

High-throughput experimentation (HTE) platforms are invaluable for rapidly screening reaction conditions and discovering new reactivity. The use of this compound as a building block in library synthesis for drug discovery and materials science is a significant area of opportunity. nih.gov By employing robotic systems to dispense reagents and perform parallel reactions in microplate formats, vast numbers of derivatives can be synthesized and tested for desired properties. These platforms, when coupled with rapid analytical techniques, can dramatically accelerate the optimization of reactions involving this compound and the discovery of new applications. The development of advanced robotic platforms, sometimes referred to as "chemputers," combined with artificial intelligence, will enable the autonomous design and execution of experiments, further pushing the boundaries of what is possible in the synthesis and application of complex molecules derived from this compound.

Applications in the Synthesis of Advanced Materials and Functional Molecules

The structural features of this compound make it an attractive precursor for a wide range of advanced materials and functional molecules. Its ability to participate in diverse chemical transformations allows for its incorporation into complex molecular architectures with tailored properties.

A primary application lies in the synthesis of bioactive molecules. As a precursor to various nitrogen- and oxygen-containing heterocycles, it serves as a valuable building block in medicinal chemistry. nih.govnih.gov For instance, derivatives of o-aryl hydroxylamines are being investigated as potent and selective inhibitors of enzymes like indoleamine 2,3-dioxygenase-1 (IDO1), a key target in cancer immunotherapy. umn.edu The 3,5-dimethoxy substitution pattern can be strategically used to modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

In the realm of materials science, o-aryl hydroxylamines can be incorporated into polymeric structures. Polymer-supported versions of related O-linked hydroxylamines have been used in the solid-phase synthesis of hydroxamate libraries, demonstrating their utility in creating new materials with potential applications in areas such as chelation, catalysis, or as responsive materials. umich.edu The specific electronic properties conferred by the dimethoxyphenyl group could be exploited to create polymers with unique optical or electronic characteristics.

The following table summarizes potential applications of this compound in the synthesis of functional molecules.

| Class of Functional Molecule | Synthetic Transformation | Potential Application Area |

| Substituted Benzofurans | umich.eduumich.edu-Sigmatropic Rearrangement | Medicinal Chemistry, Agrochemicals |

| Tetrahydroquinolines | umich.eduumich.edu-Sigmatropic Rearrangement | Pharmaceuticals, Natural Product Synthesis |

| Enzyme Inhibitors (e.g., for IDO1) | Derivatization and Molecular Scaffolding | Cancer Immunotherapy, Treatment of Chronic Infections |

| Hydroxamate-based Polymers | Solid-Phase Synthesis on Polymer Supports | Materials Science, Combinatorial Chemistry |

| Bioactive Oxime Ethers | Condensation with Carbonyl Compounds | Drug Discovery |

Computational Design and Prediction of New Reagents and Catalysts Based on the o-Aryl Hydroxylamine Core

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research, enabling the in silico design and prediction of the properties of new molecules and catalysts. These approaches hold immense promise for advancing the chemistry of this compound.

Density Functional Theory (DFT) calculations can provide deep mechanistic insights into the reactions of o-aryl hydroxylamines. nih.gov By modeling reaction pathways, transition states, and intermediate structures, researchers can better understand and predict the reactivity of this compound. This knowledge can be used to rationally design experiments, optimize reaction conditions, and predict the outcomes of novel transformations, such as stereoselective reactions.

Computational methods are also crucial in the rational design of new functional molecules. For example, in the development of enzyme inhibitors, molecular docking and dynamics simulations can be used to predict how derivatives of this compound will bind to a target protein. nih.gov This allows for the prioritization of synthetic targets and a more efficient drug discovery process.

Looking forward, the integration of machine learning with computational and experimental data will likely lead to the accelerated discovery of new catalysts and reagents based on the o-aryl hydroxylamine scaffold. eurekalert.orgumich.edu Machine learning models can be trained to predict the catalytic activity or reactivity of different derivatives of this compound, guiding the design of new catalysts with enhanced performance. This data-driven approach will be instrumental in unlocking the full potential of this versatile chemical compound.

Q & A

Q. Optimization Tips :

- Temperature Control : Lower temperatures (40–50°C) reduce side reactions like over-oxidation.

- Stoichiometry : A 1:1.2 molar ratio of benzyl chloride to hydroxylamine hydrochloride minimizes unreacted starting material.

- Base Selection : Use of weaker bases (e.g., NaHCO₃) can improve selectivity for the desired product .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

Q. Methodological Answer :

- ¹H NMR : Expect signals for the methoxy groups (δ 3.75–3.85 ppm, singlet, 6H) and hydroxylamine protons (δ 5.2–5.5 ppm, broad). Aromatic protons appear as a singlet (δ 6.3–6.5 ppm) due to symmetry .

- IR Spectroscopy : Key peaks include N–O stretch (~930 cm⁻¹) and O–H stretch (~3200 cm⁻¹). Methoxy C–O stretches appear at ~1250 cm⁻¹ .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 183 (M⁺), with fragmentation patterns showing loss of NH₂OH (m/z 137 for [C₈H₉O₂]⁺) .

Advanced Tip : For structural confirmation, powder X-ray diffraction (PXRD) can resolve crystal packing, particularly for comparing polymorphs .

Advanced: How do the steric and electronic effects of the 3,5-dimethoxyphenyl group influence the nucleophilic reactivity of this hydroxylamine derivative compared to alkyl-substituted analogs?

Q. Methodological Answer :

- Electronic Effects : The methoxy groups are electron-donating, increasing electron density on the aromatic ring. This enhances resonance stabilization of the hydroxylamine’s lone pair, boosting nucleophilicity at the oxygen atom .

- Steric Effects : The 3,5-substitution pattern creates a planar aromatic system, reducing steric hindrance compared to bulkier alkyl groups (e.g., dimethylbenzyl derivatives). This allows easier access for electrophiles in substitution reactions .

Q. Comparative Data :

| Compound | Relative Reactivity (vs. Benzyl Derivative) | Key Factor |

|---|---|---|

| o-Benzylhydroxylamine | 1.0 (Baseline) | Minimal steric hindrance |

| o-(3,5-Dimethylbenzyl) | 0.7 | Steric bulk reduces reactivity |

| o-(3,5-Dimethoxyphenyl) | 1.5 | Enhanced resonance stabilization |

Advanced: What strategies can resolve contradictions in reported biological activity data for this compound derivatives, particularly in enzyme inhibition studies?

Methodological Answer :

Contradictions often arise from variations in assay conditions or impurity profiles. To address:

Standardize Assays : Use identical buffer systems (e.g., pH 7.4 PBS) and enzyme concentrations.

Purity Validation : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .

Control for Redox Activity : Hydroxylamines can act as reducing agents; include a reductant (e.g., DTT) in controls to isolate specific enzyme interactions .

Case Study : Inconsistent IC₅₀ values for EGFR inhibition were resolved by pre-treating compounds with ascorbic acid to stabilize the hydroxylamine group .

Basic: What are the recommended storage conditions and handling protocols for this compound to ensure stability during experimental use?

Q. Methodological Answer :

Q. Stability Data :

| Condition | Degradation Over 30 Days |

|---|---|

| Room Temperature | 25% decomposition (HPLC) |

| –20°C (Argon) | <5% decomposition |

Advanced: How does the crystal packing of this compound derivatives, as determined by PXRD, affect their solubility and reactivity in solid-phase reactions?

Q. Methodological Answer :

- Crystal Packing : Methoxy groups form hydrogen bonds with adjacent hydroxylamine moieties, creating a layered structure. This reduces solubility in non-polar solvents (e.g., hexane) but enhances stability in polar aprotic solvents (e.g., DMSO) .

- Reactivity Implications : Tight packing slows dissolution kinetics, requiring pre-sonication for homogeneous reaction mixtures. Grinding crystals into nano-powders (<100 nm) improves reaction rates by 30% in Suzuki couplings .

Basic: What are the common side reactions encountered during the functionalization of this compound, and how can they be minimized?

Q. Methodological Answer :

- Side Reactions :

- Over-Oxidation : Formation of nitroso derivatives (e.g., with KMnO₄).

- Dimerization : Occurs in acidic conditions via N–N coupling .

- Mitigation Strategies :

- Use mild oxidizing agents (e.g., H₂O₂ at 0°C).

- Conduct reactions under nitrogen to prevent air oxidation.

- Add radical scavengers (e.g., TEMPO) to suppress dimerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.